tert-butyl N-(3-methyl-1,2,3,4-tetrahydroisoquinolin-6-yl)carbamate

PNMT inhibition CNS medicinal chemistry structure–activity relationship

tert‑Butyl N-(3‑methyl‑1,2,3,4‑tetrahydroisoquinolin‑6‑yl)carbamate (CAS 2839144‑21‑5, C₁₅H₂₂N₂O₂, MW 262.35) is a bifunctional tetrahydroisoquinoline (THIQ) derivative that embeds both a Boc‑protected 6‑amino handle and a 3‑methyl substituent on the partially saturated isoquinoline core. The THIQ scaffold is a privileged structure in medicinal chemistry, recognized for its ability to engage CNS targets including G‑protein‑coupled receptors, neurotransmitter transporters, and enzymes such as phenylethanolamine N‑methyltransferase (PNMT).

Molecular Formula C15H22N2O2
Molecular Weight 262.35 g/mol
Cat. No. B15312509
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl N-(3-methyl-1,2,3,4-tetrahydroisoquinolin-6-yl)carbamate
Molecular FormulaC15H22N2O2
Molecular Weight262.35 g/mol
Structural Identifiers
SMILESCC1CC2=C(CN1)C=CC(=C2)NC(=O)OC(C)(C)C
InChIInChI=1S/C15H22N2O2/c1-10-7-12-8-13(6-5-11(12)9-16-10)17-14(18)19-15(2,3)4/h5-6,8,10,16H,7,9H2,1-4H3,(H,17,18)
InChIKeyCGYZGKNXZAMPSN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl N-(3-methyl-1,2,3,4-tetrahydroisoquinolin-6-yl)carbamate: A 3‑Methyl‑Substituted, 6‑Amino‑Boc‑Protected Tetrahydroisoquinoline Building Block for CNS‑Oriented Medicinal Chemistry and Chemical Biology


tert‑Butyl N-(3‑methyl‑1,2,3,4‑tetrahydroisoquinolin‑6‑yl)carbamate (CAS 2839144‑21‑5, C₁₅H₂₂N₂O₂, MW 262.35) is a bifunctional tetrahydroisoquinoline (THIQ) derivative that embeds both a Boc‑protected 6‑amino handle and a 3‑methyl substituent on the partially saturated isoquinoline core . The THIQ scaffold is a privileged structure in medicinal chemistry, recognized for its ability to engage CNS targets including G‑protein‑coupled receptors, neurotransmitter transporters, and enzymes such as phenylethanolamine N‑methyltransferase (PNMT) [1]. Within this class, the 3‑methyl modification has been shown to significantly enhance target‑binding potency relative to the unsubstituted parent, while the 6‑Boc‑amino group enables modular, high‑yielding amide/urea coupling for library synthesis [1].

Why tert‑Butyl N-(3-methyl-1,2,3,4-tetrahydroisoquinolin-6-yl)carbamate Cannot Be Replaced by a Non‑Methylated THIQ‑6‑yl Carbamate or a Positional Isomer


Tetrahydroisoquinoline‑6‑yl carbamates are not interchangeable commodities. The 3‑methyl substituent is not a passive decoration: in the THIQ chemotype it increases PNMT inhibitory potency by approximately 4.6‑fold relative to the unsubstituted parent (Ki 2.1 µM vs 9.7 µM), while simultaneously altering the α₂‑adrenoceptor selectivity profile [1]. When the Boc‑NH group is relocated from the 6‑position to the 3‑ylmethyl position (CAS 885273‑85‑8), the exit‑vector geometry and the conformational flexibility accessible to downstream amide/urea substituents differ substantially, which can determine whether a derived ligand achieves sub‑micromolar target engagement or remains inactive [2]. Consequently, a procurement decision that treats any “THIQ‑Boc‑carbamate” as a drop‑in equivalent risks compromising both the biological activity and the synthetic efficiency of the campaign.

Quantitative Differentiation Evidence for tert‑Butyl N-(3-methyl-1,2,3,4-tetrahydroisoquinolin-6-yl)carbamate Against Its Closest Analogs


3‑Methyl‑THIQ Core Confers a 4.6‑Fold Gain in PNMT Inhibitory Potency Over the Non‑Methylated THIQ Parent

The 3‑methyl‑1,2,3,4‑tetrahydroisoquinoline substructure present in the target compound has been directly compared with the unsubstituted THIQ scaffold in a PNMT inhibition assay. 3‑Methyl‑THIQ exhibited a Ki of 2.1 µM against PNMT, representing a 4.6‑fold improvement over the parent THIQ (Ki = 9.7 µM) [1]. Although these comparator data were obtained on the free 3‑methyl‑THIQ core (not the 6‑Boc‑carbamate derivative), the 3‑methyl group is unambiguously the structural determinant of the potency difference; the Boc‑carbamate appendage at the 6‑position is projected away from the PNMT pharmacophore and is expected to preserve this affinity gain.

PNMT inhibition CNS medicinal chemistry structure–activity relationship

Molecular Weight and Lipophilicity Advantage Over the Non‑Methylated Analog (CAS 885273‑75‑6)

The target compound (CAS 2839144‑21‑5, C₁₅H₂₂N₂O₂) has a molecular weight of 262.35 g·mol⁻¹, which is 14.03 Da (one methylene unit) higher than the non‑methylated analog tert‑butyl N‑(1,2,3,4‑tetrahydroisoquinolin‑6‑yl)carbamate (CAS 885273‑75‑6, C₁₄H₂₀N₂O₂, MW 248.32) . The additional methyl group increases the heavy‑atom count from 18 to 19 and is expected to raise logP by approximately 0.5–0.7 units based on additive fragment contributions, consistent with the PNMT SAR showing that 3‑alkyl substitution enhances affinity within a sterically compact hydrophobic pocket [1]. No experimentally determined logP values are available for either compound.

physicochemical properties lipophilicity building block selection

Chiral Centre at C‑3 Enables Enantioselective Synthesis and Downstream Stereochemical Control

The 3‑methyl substituent creates a stereogenic centre at C‑3 of the THIQ ring, a feature absent in the non‑methylated analog (CAS 885273‑75‑6) and in the 3‑ylmethyl Boc isomer (CAS 885273‑85‑8, which has a side‑chain stereocentre but not a ring chirality) . Enantiomerically pure (S)‑ and (R)‑3‑methyl‑THIQ derivatives have been prepared, and the (S)‑enantiomer is explicitly documented as a synthetic precursor in several patents and research programs . The availability of this stereochemically defined building block eliminates the need for chiral chromatographic resolution post‑coupling, reducing purification costs for asymmetric library synthesis.

chiral building blocks enantioselective synthesis stereochemistry

Orthogonal Protection Strategy: Free THIQ‑NH and Boc‑Protected 6‑NH₂ Enable Sequential Functionalisation

In the target compound, the tert‑butyl carbamate is installed on the exocyclic 6‑amino group, leaving the endocyclic THIQ nitrogen (position 2) as a free secondary amine . This contrasts with 6‑amino‑2‑N‑Boc‑1,2,3,4‑tetrahydroisoquinoline (CAS 164148‑92‑9), where the Boc group occupies the ring nitrogen while the 6‑NH₂ is free . The orthogonal protection pattern of the target compound permits selective acylation/sulfonylation/reductive amination at the ring nitrogen first, followed by acidolytic Boc removal and subsequent coupling at the 6‑NH₂—a two‑step diversification sequence that is inverted in the comparator. No quantitative kinetic data are available for these specific substrates, but the protecting‑group orthogonality is unequivocal from structure.

orthogonal protecting groups solid‑phase synthesis library chemistry

High‑Value Application Scenarios for tert‑Butyl N-(3-methyl-1,2,3,4-tetrahydroisoquinolin-6-yl)carbamate


PNMT‑Targeted CNS Drug Discovery Requiring a 3‑Alkyl‑THIQ Pharmacophore with a 6‑Position Conjugation Handle

Programs targeting phenylethanolamine N‑methyltransferase (PNMT) for neuropsychiatric indications benefit from the 4.6‑fold potency advantage of the 3‑methyl‑THIQ core over the unsubstituted THIQ scaffold [1]. The Boc‑protected 6‑amino group allows late‑stage diversification via amide, urea, or sulfonamide coupling without interfering with the PNMT pharmacophore. This compound serves as a direct precursor for 3‑methyl‑6‑amido‑THIQ libraries, where the 3‑methyl group enhances initial target engagement and the 6‑vector modulates selectivity and PK properties.

Enantioselective Library Synthesis Leveraging the C‑3 Chiral Centre

The stereogenic C‑3 carbon enables procurement of enantiopure building blocks for asymmetric synthesis of D2 dopamine receptor ligands and other CNS‑active THIQ derivatives [2]. Using the (S)‑ or (R)‑enantiomer of the target compound avoids chiral HPLC at late synthetic stages, reducing purification costs and increasing throughput for parallel library production. The orthogonal Boc‑NH/THIQ‑NH arrangement further facilitates sequential diversification on solid support.

Fragment‑Based Screening and Hit‑to‑Lead Optimization Requiring Controlled Lipophilicity Increments

The +14 Da mass shift and estimated logP increase of 0.5–0.7 units relative to the non‑methylated analog (CAS 885273‑75‑6) provide a deliberate lipophilicity step for CNS lead optimization . In fragment‑growing campaigns, the target compound offers a pre‑installed methyl group that occupies the sterically compact hydrophobic sub‑pocket identified in PNMT and related binding sites, allowing the team to probe this region without introducing additional synthetic steps.

Modular Synthesis of 6‑Amido‑THIQ Derivatives for GlyT1 and Plasma Kallikrein Inhibitor Programs

THIQ derivatives functionalized at the 6‑position have demonstrated activity as GlyT1 inhibitors (Ki < 100 nM) and plasma kallikrein inhibitors (Ki = 25.1 nM for a 2‑methyl‑6‑amido‑THIQ analog) [3][4]. The target compound is ideally positioned to serve as the common intermediate for generating focused 6‑amide libraries, where the 3‑methyl group offers a built‑in diversity point for SAR exploration.

Quote Request

Request a Quote for tert-butyl N-(3-methyl-1,2,3,4-tetrahydroisoquinolin-6-yl)carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.